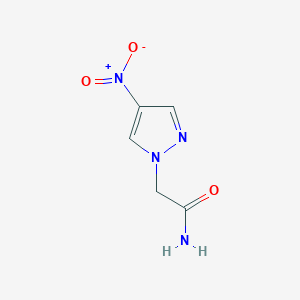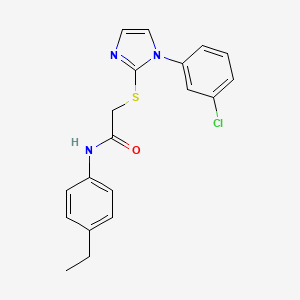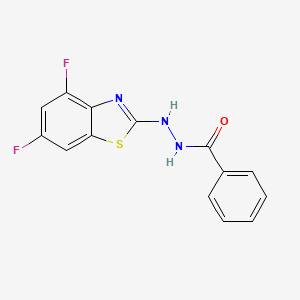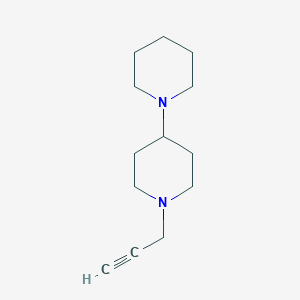
1'-(Prop-2-yn-1-yl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1’-(Prop-2-yn-1-yl)-1,4’-bipiperidine” is a compound that contains a propargyl group (prop-2-yn-1-yl) and a bipiperidine structure. Propargyl groups are often used in organic synthesis due to their ability to participate in various reactions . Bipiperidine is a type of piperidine, a class of organic compounds containing a six-membered ring with one nitrogen atom .
Chemical Reactions Analysis
Propargyl groups can participate in a variety of reactions, including cycloadditions and rearrangements . Piperidines can also undergo various reactions, often involving the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of “1’-(Prop-2-yn-1-yl)-1,4’-bipiperidine” would depend on its specific structure. For example, compounds with a propargyl group often have a triple bond, which can affect their reactivity .Wissenschaftliche Forschungsanwendungen
1. Histamine H3 Receptor Antagonists
Research on derivatives of 1,4'-bipiperidine, such as 2-(1,4'-bipiperidine-1'-yl)thiazolopyridines, has identified them as potential non-imidazole histamine H3 receptor antagonists. These compounds, including variations with a 1'-(Prop-2-yn-1-yl) substitution, have shown promise in enhancing in vitro potency while reducing adverse activities like hERG activity (Rao et al., 2009).
2. Polymer Research
In polymer science, compounds related to 1,4'-bipiperidine, like 4,4'-bipiperidine, have been utilized to create nematic polyurethanes. These compounds contribute to the formation of polymers with varying crystalline structures and thermal stability, indicating potential applications in materials science (Kricheldorf & Awe, 1989).
3. Catalysis and Chemical Reactions
1'-(Prop-2-yn-1-yl)-1,4'-bipiperidine derivatives have been studied in the context of catalytic reactions. For example, in reactions involving tungsten(0)-catalysis, these compounds have been instrumental in forming diamines with tetrahydrofuran rings, indicating potential use in organic synthesis and catalysis (Kocięcka et al., 2018).
4. Tyrosinase Inhibitors
Variants of bipiperidine, including those with 1'-(Prop-2-yn-1-yl) modifications, have been synthesized and evaluated as tyrosinase inhibitors. This research has implications for drug design, particularly in developing treatments for conditions related to tyrosinase activity (Khan et al., 2005).
5. Radiochemical Synthesis
In the field of radiopharmaceuticals, 1,4'-bipiperidine derivatives have been used to create isotopomers for imaging applications. This indicates potential applications in nuclear medicine and diagnostic imaging (Czeskis, 1998).
6. CCR3 Antagonists
Research into bipiperidine amide compounds, closely related to this compound, has led to the identification of potent CCR3 antagonists. These findings have potential implications in treating conditions mediated by the CC chemokine receptor 3 (Ting et al., 2005).
7. Electrochemical and Photophysical Studies
Compounds structurally related to 1,4'-bipiperidine have been synthesized and analyzed for their electrochemical behavior and photophysical properties. This research is significant for developing materials with specific electronic and luminescent characteristics (Gobetto et al., 2006).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on “1’-(Prop-2-yn-1-yl)-1,4’-bipiperidine” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, understanding its mechanism of action, and evaluating its safety and efficacy .
Eigenschaften
IUPAC Name |
4-piperidin-1-yl-1-prop-2-ynylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-2-8-14-11-6-13(7-12-14)15-9-4-3-5-10-15/h1,13H,3-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCBVAMDAICYND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol](/img/structure/B2793742.png)
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2793743.png)


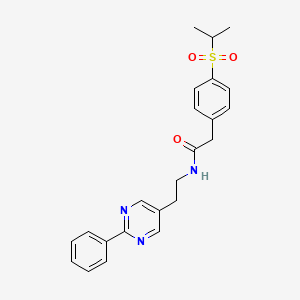

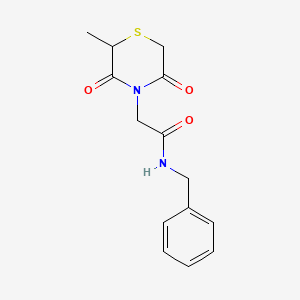
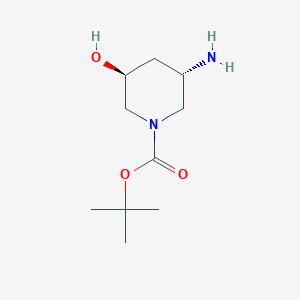
![2-(4-methoxyphenoxy)-N-(2-methylbenzo[d]thiazol-5-yl)ethanesulfonamide](/img/structure/B2793755.png)

![N-[(Z)-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl]methylideneamino]-4-(trifluoromethyl)benzamide](/img/structure/B2793757.png)
